![molecular formula C10H20N2OSi B11888844 1-{[(Trimethylsilyl)oxy]amino}cyclohexane-1-carbonitrile CAS No. 62281-25-8](/img/structure/B11888844.png)
1-{[(Trimethylsilyl)oxy]amino}cyclohexane-1-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{[(Trimethylsilyl)oxy]amino}cyclohexane-1-carbonitrile is a chemical compound characterized by its unique structure, which includes a cyclohexane ring, a carbonitrile group, and a trimethylsilyl-oxyamino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-{[(Trimethylsilyl)oxy]amino}cyclohexane-1-carbonitrile can be synthesized through a multi-step process. One common method involves the reaction of cyclohexanone with trimethylsilyl chloride in the presence of a base to form 1-(trimethylsiloxy)cyclohexene. This intermediate is then reacted with hydroxylamine to introduce the amino group, followed by the addition of a cyanide source to form the carbonitrile group .
Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-{[(Trimethylsilyl)oxy]amino}cyclohexane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the carbonitrile group to primary amines.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted cyclohexane derivatives.
Wissenschaftliche Forschungsanwendungen
1-{[(Trimethylsilyl)oxy]amino}cyclohexane-1-carbonitrile has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Materials Science: The compound is used in the development of novel materials with specific properties.
Medicinal Chemistry: It is explored for its potential use in drug development and as a building block for pharmaceuticals.
Biological Studies: The compound’s derivatives are studied for their biological activities and potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 1-{[(Trimethylsilyl)oxy]amino}cyclohexane-1-carbonitrile involves its interaction with specific molecular targets. The trimethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The carbonitrile group can interact with enzymes and proteins, potentially leading to biological effects.
Vergleich Mit ähnlichen Verbindungen
- 1-{[(Trimethylsilyl)oxy]amino}cyclopentane-1-carbonitrile
- 1-{[(Trimethylsilyl)oxy]amino}cyclohexane-1-carboxamide
Comparison: 1-{[(Trimethylsilyl)oxy]amino}cyclohexane-1-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and stability, making it suitable for specific applications in organic synthesis and materials science .
Eigenschaften
CAS-Nummer |
62281-25-8 |
|---|---|
Molekularformel |
C10H20N2OSi |
Molekulargewicht |
212.36 g/mol |
IUPAC-Name |
1-(trimethylsilyloxyamino)cyclohexane-1-carbonitrile |
InChI |
InChI=1S/C10H20N2OSi/c1-14(2,3)13-12-10(9-11)7-5-4-6-8-10/h12H,4-8H2,1-3H3 |
InChI-Schlüssel |
DKBWOGPNZWTVFT-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)ONC1(CCCCC1)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


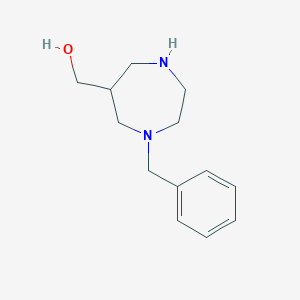
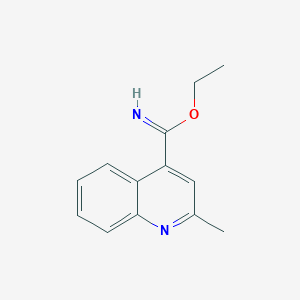
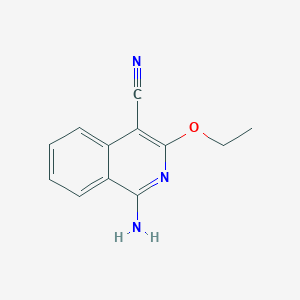

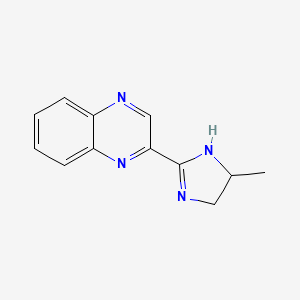
![3-(4-Fluorophenyl)imidazo[1,2-A]pyridine](/img/structure/B11888792.png)
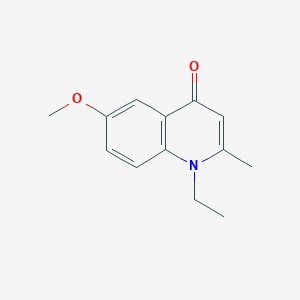


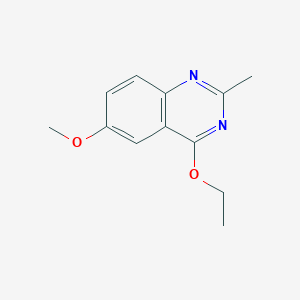
![2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine dihydrochloride](/img/structure/B11888822.png)
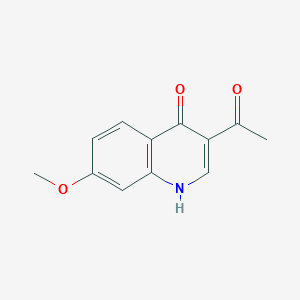
![(R)-3'-Fluorospiro[oxirane-2,4'-pyrrolo[3,2,1-de][1,5]naphthyridin]-7'(5'H)-one](/img/structure/B11888831.png)
![1-Methyl-7-(piperazin-1-yl)-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B11888837.png)
